(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic Acid
CAS No.: 214262-79-0
Cat. No.: VC8255245
Molecular Formula: C23H27N3O4
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 214262-79-0 |
|---|---|
| Molecular Formula | C23H27N3O4 |
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | (2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C23H27N3O4/c1-23(2,3)30-22(29)25-26(15-16-9-5-4-6-10-16)20(21(27)28)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,29)(H,27,28)/t20-/m1/s1 |
| Standard InChI Key | DBKGHZWVUDFAFJ-HXUWFJFHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)[C@H](CC2=CNC3=CC=CC=C32)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C(CC2=CNC3=CC=CC=C32)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C(CC2=CNC3=CC=CC=C32)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of the compound is C₂₃H₂₇N₃O₄, with a molecular weight of 409.5 g/mol . Its IUPAC name reflects its stereochemistry and functional groups:
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Indole moiety: A bicyclic aromatic system known for interacting with biological targets such as neurotransmitters and DNA .
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Benzyl group: Enhances lipophilicity, potentially improving membrane permeability.
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Boc-protected hydrazine: A common protecting group in peptide synthesis, ensuring stability during reactions .
Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.257 ± 0.06 g/cm³ (Predicted) | |
| pKa | 4.13 ± 0.10 (Predicted) | |
| LogP | 4.50 | |
| Solubility | Limited aqueous solubility |
The compound’s chirality at the C2 position (R-configuration) is critical for its biological interactions, as enantiomers often exhibit divergent activities .
Synthesis and Modification
Synthetic Routes
The synthesis typically involves multi-step strategies leveraging Boc-protection and coupling reactions:
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Alkylation: Introduction of the benzyl group via alkylation of a Boc-protected hydrazine intermediate .
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Coupling Reactions: Indole-propanoic acid derivatives are coupled using reagents like HCTU or DIPEA, as seen in analogous peptide syntheses .
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Deprotection: Final Boc removal under acidic conditions (e.g., TFA) .
Structural Analogues
| Analogue | Key Modification | Biological Activity |
|---|---|---|
| L-4-Cyanotryptophan | Cyano substitution at indole | Fluorescent membrane probes |
| D-Hydrazinotryptophane | Stereochemical inversion (S) | Reduced receptor binding |
Biological Activities and Mechanisms
Antimicrobial Properties
The indole moiety facilitates interactions with bacterial cell walls, disrupting synthesis pathways. In vitro studies on similar compounds show logKa = 6.0–6.8 for DNA/RNA binding, suggesting potential antimicrobial mechanisms .
Anti-Inflammatory Effects
The Boc group modulates inflammatory cytokines (e.g., TNF-α) by inhibiting cyclooxygenase (COX) enzymes. A 30% reduction in TNF-α levels was observed in murine models .
Applications in Research
Peptide Synthesis
The compound serves as a Boc-protected intermediate in solid-phase peptide synthesis (SPPS). Its stability under basic conditions makes it ideal for constructing complex peptides .
Drug Development
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